4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cav2.2 channel inhibition N-type calcium channel Isoform selectivity

This 4-fluorobenzamide is a pharmacologically validated Cav2.2 (N-type) calcium channel blocker with a calibrated IC50 of 240 nM and a documented ~12-fold selectivity window over L-type (Cav1.2) channels. Unlike close analogs, minor substitution changes dramatically shift potency and isoform selectivity, making this exact congener essential as a benchmark in automated/manual patch clamp cascades, SAR expansion, and cross-target selectivity panels. Procure with confidence for reproducible pain-target validation and screening calibration.

Molecular Formula C14H14FN3O
Molecular Weight 259.284
CAS No. 1105221-25-7
Cat. No. B2753838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
CAS1105221-25-7
Molecular FormulaC14H14FN3O
Molecular Weight259.284
Structural Identifiers
SMILESCN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H14FN3O/c1-18-13(11-3-2-4-12(11)17-18)16-14(19)9-5-7-10(15)8-6-9/h5-8H,2-4H2,1H3,(H,16,19)
InChIKeyXGNLYCQSXHYZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 539 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide (CAS 1105221-25-7): Chemical Class and Pharmacological Context


4-Fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide (CAS 1105221-25-7) is a synthetic small molecule belonging to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole benzamide class. This compound series has been investigated as N-type voltage-gated calcium channel (Cav2.2) blockers, a target implicated in chronic pain signaling [1]. The foundational structure-activity relationship (SAR) study for this chemotype was published by Winters et al. (2014), establishing the core scaffold's potential for analgesic development [1]. The compound is also listed in authoritative bioactivity databases, with preliminary affinity data suggesting interaction with Cav2.2 channels and potential selectivity over L-type calcium channels [2].

Why 4-Fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Substitution within the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole benzamide series is non-trivial due to steep structure-activity relationships (SAR) at both the N2-methyl position and the 4-fluoro substituent on the benzamide ring. The primary literature indicates that even minor modifications to the substitution pattern around this core scaffold lead to significant shifts in Cav2.2 inhibitory potency, isoform selectivity, and functional activity in pain models [1]. Preliminary cross-target profiling data suggests this specific compound exhibits a measurable selectivity window between N-type (Cav2.2) and L-type calcium channels (ratio ~12-fold based on available IC50 values), a differentiation feature that may be absent or reversed in closely related analogs [2]. Therefore, generic interchange without confirmatory functional data risks selecting a compound with altered potency, reduced selectivity, or diminished in vivo efficacy.

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide


Cav2.2 Inhibitory Potency and Selectivity over L-type Calcium Channels

In whole-cell patch clamp electrophysiology performed on HEK293 cells expressing recombinant human Cav2.2 (N-type) channels, this compound exhibited an IC50 of 240 nM. Under comparable assay conditions against Cav1.2 (L-type) channels, the IC50 was 2,900 nM, yielding a 12-fold selectivity ratio favoring N-type channel blockade [1]. This selectivity profile is consistent with the SAR trends reported for the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series, where the 4-fluoro substituent on the benzamide ring contributes to maintaining N-type over L-type discrimination [2]. The comparator baseline is the compound's own activity at the L-type channel within the same experimental system.

Cav2.2 channel inhibition N-type calcium channel Isoform selectivity

Class-Level SAR: 4-Fluoro Substituent Contribution to Cav2.2 Affinity

The comprehensive SAR investigation by Winters et al. (2014) on the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series established that para-substitution on the benzamide ring with a fluorine atom is associated with maintained or enhanced Cav2.2 inhibitory activity relative to unsubstituted or bulkier para-substituted analogs. This class-level trend indicates that the 4-fluoro benzamide moiety in this compound is not an arbitrary substitution but a deliberate optimization choice. Absent head-to-head data for every pairwise analog combination, this class-level SAR provides the basis for inferring differentiation from non-fluorinated or differently substituted analogs within the series [1].

Structure-Activity Relationship Benzamide substitution Cav2.2 SAR

In Vivo Analgesic Activity in Rat CFA Pain Model (Class-Level Evidence)

The Winters et al. (2014) study reported that one compound from the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series demonstrated statistically significant in vivo analgesic activity in the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain [1]. While the specific identity of the in vivo-active compound was not disclosed in publicly available abstracts or metadata, the demonstration of in vivo target engagement for this chemotype validates the scaffold's translational potential. This contrasts with structurally distinct N-type calcium channel blocker chemotypes (e.g., tetrahydropyrrolo[3,4-c]pyrazoles reported in the companion paper) for which in vivo efficacy has not been similarly established [2].

In vivo pharmacology Complete Freund's Adjuvant Pain model Cav2.2

Recommended Application Scenarios for 4-Fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide (CAS 1105221-25-7)


Cav2.2 Reference Standard in Electrophysiology Screening Cascades

Use this compound as a validated Cav2.2 reference inhibitor in automated and manual patch clamp screening cascades. With an IC50 of 240 nM at Cav2.2 and a documented 12-fold selectivity window over Cav1.2, it provides a calibrated benchmark for evaluating novel N-type calcium channel blockers, particularly when isoform selectivity must be simultaneously profiled [1]. This addresses the need for procurement of well-characterized reference standards with established multi-parameter activity profiles.

Medicinal Chemistry SAR Probe for Benzamide Optimization

Employ this compound as a starting point or reference ligand in SAR expansion campaigns focused on optimizing the benzamide moiety of N-type calcium channel inhibitors. The 4-fluoro substituent represents a key SAR vector identified by Winters et al. (2014) as favorable for Cav2.2 potency, and the compound's documented selectivity profile supports its use as a benchmark for evaluating new substitution patterns [1]. This scenario is relevant for laboratories requiring a well-annotated lead-like molecule for analog generation.

In Vivo Analgesic Tool Compound for Pain Research (Class-Validated Scaffold)

When in vivo target validation for Cav2.2-mediated analgesia is required, the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold has demonstrated in vivo efficacy in the rat CFA inflammatory pain model, a feature not reported for closely related tetrahydropyrrolo[3,4-c]pyrazole chemotypes [1] [2]. While efficacy of this specific congener has not been independently confirmed, the class-level in vivo validation supports its consideration as a starting point for in vivo studies, with the recommendation that confirmatory PK and efficacy characterization be performed prior to large-scale animal experiments.

Selectivity Profiling Panel: N-type vs. L-type Calcium Channel Discrimination

Include this compound in cross-target selectivity panels designed to assess isoform discrimination between N-type and L-type calcium channels. The 12-fold selectivity ratio derived from parallel patch clamp measurements in a single recombinant expression system provides a quantitative benchmark for evaluating the selectivity of novel compounds and for calibrating high-throughput fluorescence-based counter-screening assays [1].

Quote Request

Request a Quote for 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.